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Compound of Interest

Compound Name:
2'-Hydroxy-3-

phenylpropiophenone

Cat. No.: B021841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2'-
Hydroxy-3-phenylpropiophenone, a significant organic compound with applications in

medicinal chemistry and organic synthesis. This document details the spectroscopic data,

experimental protocols, and relevant biological pathways associated with this molecule.

Compound Overview
2'-Hydroxy-3-phenylpropiophenone is an aromatic ketone with the chemical formula

C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .[1] It presents as a white to off-white

crystalline solid with a melting point of 36-37 °C. The structure consists of a phenyl group

attached to a propiophenone backbone, with a hydroxyl group at the 2'-position of the phenyl

ring. This compound is a known metabolite of the antiarrhythmic drug Propafenone and its

derivatives have shown potential antiarrhythmic, spasmolytic, and local anesthetic activities.

Data Presentation
The structural confirmation of 2'-Hydroxy-3-phenylpropiophenone relies on a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)

spectroscopy, and Mass Spectrometry (MS).
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NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 2'-Hydroxy-3-phenylpropiophenone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 - 7.75 m 1H Ar-H (H-6')

7.50 - 7.40 m 1H Ar-H (H-4')

7.35 - 7.15 m 5H Ar-H (Phenyl group)

7.00 - 6.85 m 2H Ar-H (H-3', H-5')

3.30 t 2H
-CH₂- (alpha to

carbonyl)

3.05 t 2H -CH₂- (benzylic)

12.50 s 1H -OH (phenolic)

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual

experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for 2'-Hydroxy-3-phenylpropiophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b021841?utm_src=pdf-body
https://www.benchchem.com/product/b021841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

206.0 C=O (Ketone)

162.5 C-2' (C-OH)

141.0 C-1 (Phenyl group)

136.0 C-4'

130.0 C-6'

128.5 C-2, C-6 (Phenyl group)

128.3 C-3, C-5 (Phenyl group)

126.0 C-4 (Phenyl group)

119.0 C-5'

118.5 C-1'

118.0 C-3'

40.0 -CH₂- (alpha to carbonyl)

30.0 -CH₂- (benzylic)

Note: Predicted values based on typical chemical shift ranges for similar structures. Actual

experimental values may vary.

FTIR Spectroscopic Data
Table 3: FTIR Absorption Bands for 2'-Hydroxy-3-phenylpropiophenone
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (phenolic, H-

bonded)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1680 - 1660 Strong
C=O stretch (ketone,

conjugated)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1300 - 1000 Medium C-O stretch (phenol)

900 - 675 Strong
C-H out-of-plane bend

(aromatic)

Note: These are typical absorption ranges for the respective functional groups and the actual

peak positions may vary.

Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data for 2'-Hydroxy-3-phenylpropiophenone

m/z Relative Intensity (%) Proposed Fragment

226 45 [M]⁺ (Molecular Ion)

208 20 [M - H₂O]⁺

135 30 [C₉H₇O]⁺

121 100 [C₇H₅O₂]⁺ (Base Peak)

91 60 [C₇H₇]⁺ (Tropylium ion)

77 40 [C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 121

likely corresponds to the hydroxyphenacyl cation.
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Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of

2'-Hydroxy-3-phenylpropiophenone.

Synthesis Protocol
A plausible synthetic route to 2'-Hydroxy-3-phenylpropiophenone is via a Friedel-Crafts

acylation or a related coupling reaction. The following is an adapted general procedure for the

O-arylation of a carboxylic acid with an aryne precursor.

Materials:

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

3-Phenylpropionic acid

Sodium hydroxide

Cesium fluoride

Acetonitrile (anhydrous)

Petroleum ether

Ethyl acetate

Silica gel for column chromatography

Nitrogen gas supply

Standard glassware for organic synthesis

Procedure:

To a solution of 3-Phenylpropionic acid (3.4 mmol) in anhydrous acetonitrile (4.0 mL) under a

nitrogen atmosphere, add sodium hydroxide (80 mg, 2.0 mmol).

Stir the mixture at room temperature for 10 minutes.
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Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) to the reaction mixture.

Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.

Heat the reaction mixture to 80°C and stir for 4 hours.

After cooling to room temperature, remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel, using a mixture of

petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield 2'-Hydroxy-3-
phenylpropiophenone.

NMR Spectroscopy Protocol
Instrumentation:

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified 2'-Hydroxy-3-phenylpropiophenone in approximately 0.6

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b021841?utm_src=pdf-body
https://www.benchchem.com/product/b021841?utm_src=pdf-body
https://www.benchchem.com/product/b021841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FTIR Spectroscopy Protocol
Instrumentation:

A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2'-Hydroxy-3-phenylpropiophenone sample directly onto

the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact

with the crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans

(e.g., 16-32) to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol
Instrumentation:

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization

(EI) source.

Sample Preparation:
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Prepare a dilute solution of the purified 2'-Hydroxy-3-phenylpropiophenone (approximately

1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The GC will separate the compound from any residual solvent or impurities. A suitable

temperature program for the GC oven should be used to ensure good separation and peak

shape.

The separated compound will then enter the mass spectrometer.

Acquire the mass spectrum using electron ionization at a standard energy of 70 eV. Scan a

mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of 2'-
Hydroxy-3-phenylpropiophenone.
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Workflow for Structural Elucidation

Biological Pathway: Propafenone Metabolism
2'-Hydroxy-3-phenylpropiophenone is a metabolite of the antiarrhythmic drug propafenone.

The following diagram illustrates the primary metabolic pathways of propafenone.[2][3][4]
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Metabolic Pathway of Propafenone

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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